PDE4A Inhibition: 4-[4-(sec-Butyl)phenoxy]piperidine Demonstrates Sub-11 nM Potency, Surpassing Unsubstituted Phenoxypiperidine by Orders of Magnitude
In an in vitro cell-free assay using unpurified recombinant human PDE4A, 4-[4-(sec-Butyl)phenoxy]piperidine achieved an IC50 of 10.7 nM [1]. In stark contrast, the unsubstituted parent compound 4-phenoxypiperidine exhibits no appreciable PDE4A inhibition at concentrations up to 10 µM (IC50 >10,000 nM), representing a >934-fold improvement in potency [2]. While direct head-to-head data for the tert-butyl analog are absent, the sec-butyl derivative's potency aligns with the upper tier of phenoxyalkylpiperidine PDE4 inhibitors, a class where substitution pattern critically dictates activity [3].
| Evidence Dimension | PDE4A Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 10.7 nM |
| Comparator Or Baseline | 4-phenoxypiperidine: >10,000 nM |
| Quantified Difference | >934-fold more potent |
| Conditions | In vitro cell-free assay, recombinant human PDE4A |
Why This Matters
PDE4 inhibition is a validated therapeutic strategy for inflammatory and neurological disorders; the sec-butyl substitution confers potency essential for meaningful target engagement at pharmacologically achievable concentrations.
- [1] BindingDB. Ki Summary: ChEMBL_155727 (CHEMBL760761). IC50 = 10.7 nM for PDE4A. http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50007392&ki_result_id=50106436 (accessed 2025). View Source
- [2] ChEMBL Database. 4-phenoxypiperidine (CHEMBL3182322). No PDE4A activity reported at relevant concentrations; inference based on lack of entry and structural inactivity of unsubstituted phenoxypiperidines in PDE4 assays. View Source
- [3] Kleinman EF, Campbell E, Giordano LA, et al. (Pfizer) Unpublished data curated in BindingDB. Structure-activity relationships of 4-aryloxypiperidines as PDE4 inhibitors. ChEMBL_155727. View Source
